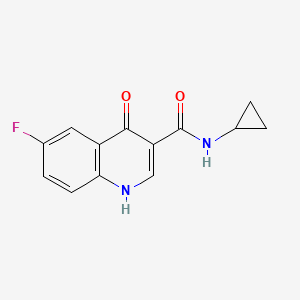

N-cyclopropyl-6-fluoro-4-hydroxyquinoline-3-carboxamide

Description

N-Cyclopropyl-6-fluoro-4-hydroxyquinoline-3-carboxamide is a quinoline derivative characterized by a cyclopropyl substituent at the N-position, a fluorine atom at the 6-position, a hydroxyl group at the 4-position, and a carboxamide moiety at the 3-position. This structure combines features known to enhance biological activity and pharmacokinetic properties in antimicrobial agents . The hydroxyl and carboxamide groups contribute to hydrogen bonding, which can influence target binding and solubility .

Properties

IUPAC Name |

N-cyclopropyl-6-fluoro-4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O2/c14-7-1-4-11-9(5-7)12(17)10(6-15-11)13(18)16-8-2-3-8/h1,4-6,8H,2-3H2,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRZWMUJKVVOKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-6-fluoro-4-hydroxyquinoline-3-carboxamide typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by fluorination and subsequent amide formation . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under stringent conditions to maintain consistency and quality. The use of automated reactors and continuous monitoring systems helps in optimizing the reaction parameters and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-6-fluoro-4-hydroxyquinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

Substitution: Common substitution reactions include nucleophilic aromatic substitution, where halogen atoms are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can produce hydroquinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

N-cyclopropyl-6-fluoro-4-hydroxyquinoline-3-carboxamide has been studied for its potent antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

| Pseudomonas aeruginosa | 0.039 |

These findings suggest that the compound could serve as a promising candidate for the development of new antibiotics, particularly against resistant strains of bacteria.

Anticancer Research

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Research indicates that modifications on the phenyl ring significantly influence cytotoxicity, enhancing activity while maintaining low toxicity levels.

Neuroprotective Effects

Recent studies suggest potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structural features have shown to enhance neprilysin activity, an enzyme involved in amyloid-beta clearance, indicating that this compound may warrant further exploration for neuroprotective capabilities.

Study on Antimicrobial Efficacy

A recent study evaluated the antibacterial properties of this compound against resistant bacterial strains. The compound exhibited significant inhibition zones compared to standard antibiotics like ampicillin, with zones of inhibition ranging from 18 mm to 24 mm across different strains.

Comparative Analysis with Other Compounds

In comparative studies with similar quinoline derivatives, this compound showed enhanced activity due to its specific halogen substitutions. This specificity allows for better targeting of resistant strains compared to other derivatives.

Mechanism of Action

The mechanism of action of N-cyclopropyl-6-fluoro-4-hydroxyquinoline-3-carboxamide involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the disruption of bacterial cell division and growth.

Comparison with Similar Compounds

Key Observations:

Bioavailability : The target compound’s low rotatable bond count (2–3) and moderate polar surface area (~90–100 Ų) align with Veber’s criteria for good oral bioavailability (≤10 rotatable bonds, ≤140 Ų) . In contrast, the benzoimidazole-pentyl analog () has higher rotatable bonds (8–10) and polar surface area (~130–140 Ų), likely reducing bioavailability .

Antimicrobial Activity: The carboxamide group at position 3 is critical for target binding in quinolones . However, substituents at position 7 (e.g., piperazine in or morpholine in ) enhance solubility or bacterial penetration . The target compound lacks a position 7 substituent, which may limit its spectrum compared to moxifloxacin analogs .

Electronic Effects : Fluorine at position 6 enhances electronegativity and membrane permeability across all analogs . Chlorine () and trifluoromethyl () groups increase lipophilicity but may reduce solubility .

Biological Activity

N-cyclopropyl-6-fluoro-4-hydroxyquinoline-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the cyclization of appropriate precursors followed by functional group modifications. The cyclopropyl group is known to enhance the biological activity of quinoline derivatives by influencing their electronic properties and steric factors.

One common synthetic route includes the reaction of 6-fluoro-4-hydroxyquinoline with cyclopropyl amine in the presence of coupling agents such as HATU, leading to the carboxamide derivative. This method has been shown to yield high purity and good yields, making it suitable for further biological evaluation .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that compounds within this class can inhibit the growth of Gram-positive and Gram-negative bacteria, with particular efficacy noted against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines, including human myeloid leukemia (U937) and breast cancer (MCF7). The cytotoxicity profile shows that while it effectively reduces cell viability, it does not exhibit significant cytotoxicity towards normal cells, suggesting a degree of selectivity that is desirable in anticancer agents .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Cytotoxicity (%) |

|---|---|---|

| U937 | 10 | 15 |

| MCF7 | 12 | 10 |

| HCT116 | 15 | 8 |

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of quinoline derivatives. Modifications on the cyclopropyl group and variations in the carboxamide moiety can significantly influence both potency and selectivity. For instance, substituents on the aromatic ring have been shown to enhance lipophilicity, which correlates with increased membrane permeability and improved biological activity .

Figure 1: Structure-Activity Relationship Insights

SAR Insights

Case Studies

-

Case Study: Antimicrobial Efficacy

A study evaluating various derivatives of N-cyclopropyl-6-fluoro-4-hydroxyquinoline demonstrated that specific substitutions on the cyclopropyl ring enhanced antibacterial activity against resistant strains of bacteria. This highlights the importance of structural modifications in developing effective antimicrobial agents. -

Case Study: Cancer Cell Line Studies

Another research project focused on the anticancer effects of this compound revealed that it induced apoptosis in U937 cells through activation of caspase pathways. The findings suggest potential therapeutic applications for leukemia treatment.

Q & A

Q. What synthetic methodologies are recommended for preparing N-cyclopropyl-6-fluoro-4-hydroxyquinoline-3-carboxamide?

A one-pot synthesis approach is effective for analogous quinoline-3-carboxamide derivatives. For example, substituted quinolines can be synthesized via condensation of aldehydes (e.g., 2-amino-5-chlorobenzaldehyde) with cyanoacetamides in the presence of NaOH, followed by cyclization under thermal conditions (70–110°C). Precipitation and ethanol washing yield high-purity products . Modifications to the cyclopropyl group or fluorination steps may require controlled reaction conditions to avoid side products.

Q. How can the crystal structure of this compound be validated?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For related quinolines, SCXRD parameters include a mean C–C bond length of 0.003 Å and R factor ≤0.067, with data-to-parameter ratios >15 to ensure accuracy. Symmetry operations and hydrogen-bonding networks should be analyzed to confirm stereochemistry .

Q. What analytical techniques are suitable for purity assessment?

High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended. Impurity profiling can reference pharmacopeial standards, such as desfluoro or ethylenediamine analogs, which are critical for identifying byproducts (e.g., 7-(piperazin-1-yl) derivatives) . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) further validate molecular weight and functional groups.

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, cyclopropyl substitution) influence antibacterial activity?

Fluorine at position 6 enhances membrane permeability by reducing polar surface area (PSA), while the cyclopropyl group at position 1 improves metabolic stability. Comparative studies with analogs (e.g., 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) suggest that substituents at position 7 modulate target binding affinity. Bioactivity assays against Gram-negative pathogens (e.g., E. coli) under standardized MIC protocols are critical .

Q. What strategies improve oral bioavailability of this compound?

Key parameters include PSA ≤140 Ų (calculated via DFT) and ≤10 rotatable bonds to enhance intestinal absorption. Ethyl ester prodrugs (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) demonstrate improved solubility, but hydrolysis to the active carboxylic acid form must be optimized in pharmacokinetic studies .

Q. How can stability under physiological pH conditions be assessed?

Accelerated stability testing in buffers (pH 1.2–7.4) at 37°C, monitored via UV-HPLC, identifies degradation products (e.g., 4-oxo derivatives). For instance, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate shows increased hydrolysis at pH >6, necessitating formulation adjustments .

Methodological Challenges & Data Analysis

Q. How to resolve discrepancies in solubility data across studies?

Use orthogonal methods: (1) Shake-flask experiments with UV detection for equilibrium solubility, (2) thermodynamic solubility via powder X-ray diffraction (PXRD), and (3) computational prediction using logP (e.g., −1.5 to 0.5 for similar quinolines). Contradictions may arise from polymorphic forms or residual solvents, requiring differential scanning calorimetry (DSC) analysis .

Q. What protocols mitigate interference from impurities in bioactivity assays?

Impurity-spiked studies (e.g., 1-cyclopropyl-7-(4-ethylpiperazinyl)-6-fluoro-4-oxo-quinoline-3-carboxylic acid) at 0.1–1.0% w/w levels quantify their impact on MIC values. High-resolution LC-MS/MS identifies impurity structures, while column chromatography (e.g., C18 with 0.1% TFA mobile phase) isolates them for individual testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.